molecular formula C10H12N2O2S B11061031 5-hydroxy-7-methyl-6-propyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one

5-hydroxy-7-methyl-6-propyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B11061031
M. Wt: 224.28 g/mol
InChI Key: BKBZMRTWPSQZAT-UHFFFAOYSA-N
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Description

5-hydroxy-7-methyl-6-propyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methyl-6-propyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction yields the desired thiazole derivative along with other by-products. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methyl-6-propyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-hydroxy-7-methyl-6-propyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methyl-6-propyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of bacterial DNA gyrase or as an antagonist of certain receptors involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-7-methyl-6-propyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

7-methyl-6-propyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C10H12N2O2S/c1-3-4-6-5(2)7-8(11-9(6)13)12-10(14)15-7/h3-4H2,1-2H3,(H2,11,12,13,14)

InChI Key

BKBZMRTWPSQZAT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(NC1=O)NC(=O)S2)C

Origin of Product

United States

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